1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride
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Overview
Description
1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrolidine-2,5-dione with octadec-1-enyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The octadec-1-enyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the octadec-1-enyl group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-Octadec-1-enylpyrrolidine-2,5-dione;hydrochloride is unique due to the presence of the long alkyl chain (octadec-1-enyl group), which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly useful in applications requiring lipophilic compounds .
Properties
CAS No. |
88249-85-8 |
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Molecular Formula |
C22H40ClNO2 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
1-octadec-1-enylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25;/h17,20H,2-16,18-19H2,1H3;1H |
InChI Key |
XTHKDKFMTUPWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN1C(=O)CCC1=O.Cl |
Origin of Product |
United States |
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